(2S)-N-[2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxamide
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Overview
Description
Pareptide: is a synthetic peptide compound composed of a sequence of amino acids linked by peptide bonds. Peptides are short chains of amino acids, and they play crucial roles in various biological processes. Pareptide, like other peptides, can be designed to have specific biological activities, making it valuable in scientific research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Liquid-Phase Peptide Synthesis (LPPS): In this method, peptides are synthesized in solution rather than on a solid support.
Industrial Production Methods:
Chemoenzymatic Peptide Synthesis (CEPS): This method combines chemical and enzymatic steps to produce peptides efficiently.
Recombinant Production: Peptides can be produced using genetically engineered microorganisms, such as bacteria or yeast, which express the desired peptide sequence.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Amino acid residues in pareptide can be substituted with other amino acids or chemical groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) are used for coupling reactions in peptide synthesis.
Major Products:
Oxidation: Sulfoxides or disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences or chemical groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Pareptide is used as a model compound in the development of new peptide synthesis methodologies.
Catalysis: Modified pareptide can serve as a catalyst in various chemical reactions.
Biology:
Protein-Protein Interactions: Pareptide is used to study interactions between proteins and peptides, providing insights into cellular signaling pathways.
Enzyme Inhibition: Pareptide derivatives can act as inhibitors of specific enzymes, aiding in the study of enzyme function.
Medicine:
Drug Development: Pareptide is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Vaccine Development: Pareptide-based vaccines are being investigated for their ability to elicit immune responses.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: Pareptide can bind to specific receptors on the cell surface, triggering intracellular signaling pathways.
Enzyme Inhibition: Pareptide derivatives can inhibit the activity of target enzymes by binding to their active sites.
Membrane Disruption: Some pareptide derivatives can disrupt bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Insulin: Like pareptide, insulin is a peptide hormone used in the treatment of diabetes.
Oxytocin: Oxytocin is a peptide hormone involved in childbirth and lactation.
Vasopressin: Vasopressin is a peptide hormone that regulates water balance in the body.
Uniqueness of Pareptide:
Versatility: Pareptide can be easily modified to alter its properties, making it a versatile tool in research and therapeutic applications.
Stability: Pareptide derivatives can be designed to have enhanced stability compared to other peptides.
Specificity: Pareptide can be engineered to target specific receptors or enzymes with high specificity.
Properties
CAS No. |
61484-38-6 |
---|---|
Molecular Formula |
C14H26N4O3 |
Molecular Weight |
298.38 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H26N4O3/c1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10/h9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20)/t10-,11+/m0/s1 |
InChI Key |
BXCQMQVEMFYKJC-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1 |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)C1CCCN1)NC |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1 |
Origin of Product |
United States |
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